Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate
Description
Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate is a carbamate derivative featuring a tert-butyl group, a brominated alkyl chain, and a cyclopropyl moiety. This compound is structurally complex, combining steric hindrance from the tert-butyl group, reactivity from the bromine atom, and conformational rigidity from the cyclopropane ring. Such characteristics make it valuable in organic synthesis, particularly in pharmaceutical intermediates where controlled reactivity and stability under specific conditions are critical.
Key structural and functional attributes:
Properties
IUPAC Name |
tert-butyl N-(3-bromo-1-cyclopropylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9(6-7-12)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVQHPDIBIQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-cyclopropylpropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-cyclopropylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to handle the increased volume and ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include various substituted carbamates, depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary widely but can include carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
Tert-butyl 3-bromo-1-cyclopropylpropylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1-cyclopropylpropylcarbamate involves its reactivity with nucleophiles. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues, thereby altering their function .
Comparison with Similar Compounds
Structural and Functional Analogues
Tert-butyl Alcohol (t-BuOH)
- Structure : Simpler tert-butyl derivative lacking the carbamate and cyclopropyl groups.
- Properties :
- Higher volatility compared to the carbamate derivative.
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Structure : Pyrrolidine-based carbamate with hydroxymethyl and methoxyphenyl groups .
- Properties: Molecular Weight: 307.4 g/mol . Hazard Profile: No known hazards reported, unlike t-BuOH .
- Key Differences :
- The absence of bromine reduces its utility in substitution reactions.
- Methoxyphenyl and hydroxymethyl groups introduce hydrogen-bonding capacity, altering solubility and biological activity.
Brominated Carbamates (e.g., tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate)
- Structure : Similar brominated carbamate with a pyridinyl-cyclopropyl backbone .
- Synthetic Utility : Used in Suzuki-Miyaura couplings for pharmaceutical intermediates .
- Key Differences :
- Pyridine ring vs. alkyl chain in the target compound alters electronic properties and metal-catalyzed reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
